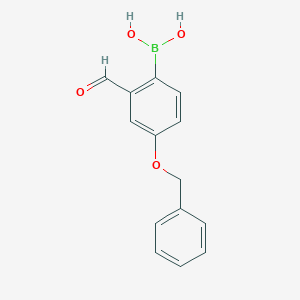
3-アミノ-2,6-ジフルオロベンゾニトリル
概要
説明
科学的研究の応用
A 137491 has a wide range of scientific research applications:
Chemistry: In chemistry, A 137491 is used as a tool compound to study the mechanisms of platelet-activating factor receptor antagonism.
Biology: In biological research, it is used to investigate the role of platelet-activating factor receptors in various physiological and pathological processes.
Medicine: In medicine, A 137491 has potential therapeutic applications in the treatment of inflammatory diseases, pain management, and other conditions involving platelet-activating factor receptor activity.
準備方法
The synthesis of A 137491 involves several key steps:
Starting Materials: The synthesis begins with the preparation of the core indole structure, which is then functionalized with various substituents.
Reaction Conditions: The reactions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production: On an industrial scale, the production of A 137491 involves optimizing the reaction conditions to maximize yield and purity.
化学反応の分析
A 137491は、いくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化された誘導体を形成することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、化合物の還元形を生成することができます。
置換: A 137491は、特にインドールとイミダゾピリジニル部分において、置換反応を起こして、様々な置換された誘導体を形成することができます。
科学研究への応用
A 137491は、幅広い科学研究への応用を持っています。
化学: 化学では、A 137491は、血小板活性化因子受容体拮抗作用のメカニズムを研究するためのツール化合物として使用されます。
生物学: 生物学研究では、血小板活性化因子受容体の役割を、様々な生理学的および病理学的プロセスにおいて調査するために使用されます。
医学: 医学では、A 137491は、炎症性疾患、疼痛管理、および血小板活性化因子受容体活性が関与する他の状態の治療において、潜在的な治療用途があります。
作用機序
A 137491は、血小板活性化因子受容体に選択的に結合し、拮抗することによって作用を発揮します。この受容体は、炎症や疼痛シグナル伝達など、様々な細胞プロセスに関与しています。 受容体を遮断することにより、A 137491は下流のシグナル伝達経路を阻害し、炎症と疼痛の軽減につながります .
類似化合物との比較
A 137491は、血小板活性化因子受容体に対する高い効力と選択性でユニークです。類似の化合物には、次のようなものがあります。
ABT-491: 構造と作用機序が類似した、もう1つの強力な血小板活性化因子受容体拮抗薬。
PAF受容体拮抗薬: 様々な分子を含む一群の化合物で、効力と選択性が異なりますが、同様の受容体拮抗作用特性を持っています。
その他のインドール誘導体: 類似のインドール構造を持つが、置換基と生物学的活性が異なる化合物
A 137491は、高い選択性と効力を備えているため、研究と治療用途の両方において貴重なツールとなっています。
特性
IUPAC Name |
3-amino-2,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLFDOQOCRNACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429009 | |
| Record name | 3-Amino-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143879-78-1 | |
| Record name | 3-Amino-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reaction outcome when 3-Amino-2,6-difluorobenzonitrile reacts with guanidine carbonate?
A1: Interestingly, the reaction of 3-Amino-2,6-difluorobenzonitrile with guanidine carbonate does not lead to a difluoro-substituted quinazoline derivative as one might expect. Instead, it yields exclusively 5-fluoro-2,4,8-triaminoquinazoline. [] This suggests a unique reaction pathway influenced by the presence of both the amino and fluoro substituents on the benzonitrile ring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)



![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)
![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)
![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)
![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)

![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)


![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B111890.png)
